N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide
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Overview
Description
N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a triple bond between a nitrogen atom and a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide typically involves the reaction of a sulfamoylcyclobutyl derivative with a but-2-ynamide precursor. The reaction conditions often include the use of a base to deprotonate the precursor, followed by the addition of the sulfamoylcyclobutyl derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced amides, and substituted amides, depending on the type of reaction and reagents used .
Scientific Research Applications
N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and multifunctional compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly polarized, making it reactive towards nucleophiles and electrophiles. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products. The pathways involved in these reactions include nucleophilic addition, electrophilic addition, and radical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide include other ynamides such as:
- N-[(1-Sulfamoylcyclopropyl)methyl]but-2-ynamide
- N-[(1-Sulfamoylcyclopentyl)methyl]but-2-ynamide
- N-[(1-Sulfamoylcyclohexyl)methyl]but-2-ynamide
Uniqueness
What sets this compound apart from these similar compounds is its specific ring size and the resulting strain, which can influence its reactivity and the types of reactions it can undergo. The cyclobutyl ring introduces unique steric and electronic effects that can be leveraged in synthetic applications .
Properties
IUPAC Name |
N-[(1-sulfamoylcyclobutyl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-2-4-8(12)11-7-9(5-3-6-9)15(10,13)14/h3,5-7H2,1H3,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSFJJKSRAESBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCC1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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